Boc-5,5,5-trifluoro-DL-leucine

描述

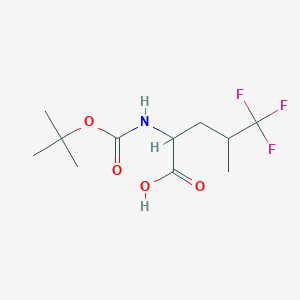

Structure

3D Structure

属性

IUPAC Name |

5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTXZUYAJDKNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619777 | |

| Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409333-67-1 | |

| Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Incorporation of Boc 5,5,5 Trifluoro Dl Leucine into Peptidic and Protein Structures

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-5,5,5-trifluoro-DL-leucine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and controlled assembly of amino acids into a desired sequence. The use of this compound in SPPS requires specific considerations within the established protocols.

Boc-Chemistry for Automated and Manual Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method in SPPS and has been successfully employed for the incorporation of fluorinated amino acids, including analogs of leucine (B10760876). academie-sciences.fr The general cycle for incorporating this compound using Boc-chemistry involves a series of steps that are amenable to both manual and automated synthesis platforms.

The synthesis typically begins with the C-terminal amino acid attached to a solid support resin. google.com The iterative cycle for chain elongation consists of two main steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Deprotection: The temporary Boc protecting group is removed from the N-terminus of the growing peptide chain by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM). chempep.comnih.gov This step exposes a free amine, which is then neutralized to allow for the subsequent coupling reaction.

Coupling: The incoming this compound is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. More modern coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are also frequently used. academie-sciences.fr It is noteworthy that the coupling of sterically hindered or electron-deficient fluorinated amino acids like this compound can sometimes be sluggish, potentially requiring extended coupling times or double coupling cycles to ensure complete reaction. academie-sciences.fr

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups. In the context of Boc-chemistry, this is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov

| Step | Reagent/Condition | Purpose |

| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for synthesis by swelling the polymer matrix. |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | Removes the temporary N-terminal Boc protecting group. |

| Washes | DCM and Isopropanol (IPA) | Removes excess TFA and byproducts. |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Neutralizes the protonated N-terminus to the free amine. |

| Coupling | This compound, activating agent (e.g., HBTU, DIC/HOBt), and base (e.g., DIEA) in a suitable solvent (e.g., DMF) | Forms the new peptide bond. May require extended reaction times. |

| Washes | N,N-Dimethylformamide (DMF) and DCM | Removes excess reagents and byproducts. |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers | Cleaves the peptide from the resin and removes permanent side-chain protecting groups. |

Orthogonal Protecting Group Strategies in Fluorinated Amino Acid Incorporation

Orthogonal protecting groups are essential for the synthesis of complex peptides, as they allow for the selective removal of one type of protecting group in the presence of others. biosynth.com This strategy is crucial when modifications such as cyclization, branching, or the attachment of labels are desired. In the context of incorporating this compound, an orthogonal approach enables the manipulation of other functional groups on the peptide chain without affecting the Boc group on the fluorinated amino acid during synthesis.

The classic Boc/Benzyl (Bzl) protecting group strategy is considered quasi-orthogonal. biosynth.com Here, the N-terminal Boc group is labile to moderate acid (TFA), while the benzyl-based side-chain protecting groups are stable to these conditions but are cleaved by strong acids like HF. biosynth.com This allows for the stepwise elongation of the peptide chain.

For more complex syntheses, a fully orthogonal protecting group can be used in conjunction with the Boc strategy. For instance, a base-labile protecting group like 9-fluorenylmethoxycarbonyl (Fmoc) could be used to protect the side chain of an amino acid elsewhere in the peptide. This Fmoc group could be selectively removed with a base, such as piperidine, without affecting the acid-labile Boc group on the trifluoroleucine or the Bzl-based protecting groups on other side chains. organic-chemistry.org This allows for site-specific modification of that particular amino acid. Similarly, other protecting groups that are removed under specific conditions (e.g., photolysis, hydrogenation) can be employed to achieve a high degree of synthetic flexibility.

| Protecting Group Combination | N-α Protection | Side-Chain Protection | Cleavage Condition for N-α Group | Cleavage Condition for Side-Chain Group | Orthogonality |

| Boc/Bzl | Boc | Benzyl (Bzl) based | Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) | Quasi-orthogonal |

| Boc/Fmoc | Boc | Fmoc | Trifluoroacetic Acid (TFA) | Piperidine (base) | Fully orthogonal |

| Boc/Alloc | Boc | Allyloxycarbonyl (Alloc) | Trifluoroacetic Acid (TFA) | Pd(0) catalyst | Fully orthogonal |

Biosynthetic and Genetic Encoding Strategies for Protein Engineering

Beyond chemical synthesis, biological methods offer powerful avenues for incorporating fluorinated amino acids like 5,5,5-trifluoroleucine into proteins. These in vivo approaches can enable the production of large, modified proteins that are difficult to access through total chemical synthesis.

Auxotrophic Strain-Mediated Incorporation of Trifluoroleucine

A widely used method for the global substitution of a canonical amino acid with an analog is through the use of auxotrophic microbial strains. academie-sciences.frresearchgate.net An auxotrophic strain is incapable of synthesizing a specific essential nutrient, such as an amino acid, and therefore must obtain it from the growth medium. For the incorporation of 5,5,5-trifluoroleucine, a leucine auxotroph of Escherichia coli is typically used. academie-sciences.fr

The process involves growing the E. coli strain in a minimal medium where the concentration of natural leucine is limited, allowing the cells to reach a desired density. Subsequently, the cells are starved of leucine and then supplemented with 5,5,5-trifluoroleucine. The cellular machinery, including the native aminoacyl-tRNA synthetase, then utilizes the fluorinated analog in place of leucine during protein synthesis. This results in the global replacement of leucine residues with 5,5,5-trifluoroleucine throughout the proteome of the host organism. This technique has been successfully used to produce various proteins containing (S)-5,5,5-trifluoroleucine. academie-sciences.fr

Genetic Code Expansion for Site-Specific Fluorinated Amino Acid Integration

For precise control over the location of the fluorinated amino acid, genetic code expansion offers a powerful solution. rsc.org This technique allows for the site-specific incorporation of a non-canonical amino acid in response to a unique codon, typically a "blank" or reassigned codon that does not encode for any of the 20 canonical amino acids. ucsf.eduresearchgate.net The most commonly used blank codon is the amber stop codon, UAG. ucsf.edu

The successful site-specific incorporation of 5,5,5-trifluoroleucine would require two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). ucsf.edu This aaRS/tRNA pair must function independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered through directed evolution to specifically recognize and charge 5,5,5-trifluoroleucine onto the orthogonal tRNA. nih.gov This engineered tRNA has an anticodon that recognizes the unique codon (e.g., UAG) introduced at the desired site in the gene of interest. When this engineered system is expressed in a host organism along with the target gene and supplemented with 5,5,5-trifluoroleucine, the fluorinated amino acid is incorporated exclusively at the position specified by the unique codon. ucsf.edu This methodology provides ultimate control over the placement of the fluorinated residue, enabling detailed studies of structure-function relationships in proteins.

| Component | Function | Requirement for Specificity |

| Unique Codon | Specifies the site of incorporation in the mRNA. | Typically an amber (UAG), ochre (UAA), or opal (UGA) stop codon, or a quadruplet codon. |

| Orthogonal tRNA | Recognizes the unique codon. | Must not be recognized by endogenous aminoacyl-tRNA synthetases. |

| Orthogonal Aminoacyl-tRNA Synthetase | Attaches the non-canonical amino acid to the orthogonal tRNA. | Must be engineered to specifically recognize the desired non-canonical amino acid (e.g., 5,5,5-trifluoroleucine) and not any of the 20 canonical amino acids. |

| Non-canonical Amino Acid | The amino acid to be incorporated. | Must be supplied in the growth medium and be able to enter the cell. |

Enzymatic Utilization of Trifluoroleucine by Aminoacyl-tRNA Synthetases

The feasibility of incorporating 5,5,5-trifluoroleucine through both auxotrophic methods and genetic code expansion hinges on its recognition and utilization by an aminoacyl-tRNA synthetase (aaRS). These enzymes are responsible for the crucial first step of protein synthesis: the attachment of the correct amino acid to its corresponding tRNA.

In the auxotrophic approach, the native leucyl-tRNA synthetase (LeuRS) of the host organism must be able to recognize and activate 5,5,5-trifluoroleucine. While LeuRS is highly specific for leucine, its active site can sometimes accommodate structural analogs. The efficiency of this process is a key determinant of the yield of the fluorinated protein. Studies with related fluorinated amino acids have shown that the native synthetases can activate them, although often with a lower catalytic efficiency (kcat/Km) compared to the natural substrate. nih.gov

For genetic code expansion, the challenge lies in engineering an orthogonal aaRS that preferentially recognizes 5,5,5-trifluoroleucine over leucine and all other canonical amino acids. This is typically achieved through multiple rounds of directed evolution, where a library of mutant synthetases is generated and screened for the desired activity and specificity. nih.gov The ability to evolve aaRSs with tailored specificities is a testament to the plasticity of these enzymes and is a key enabling technology for the field of protein engineering with non-canonical amino acids.

Conformational and Structural Characterization of Boc 5,5,5 Trifluoro Dl Leucine Containing Biomolecules

Impact on Peptide and Protein Secondary Structure Propensities

The incorporation of highly fluorinated amino acids, including analogs of leucine (B10760876), has been shown to generally decrease the intrinsic alpha-helix propensity when compared to their hydrocarbon counterparts. acs.orgbeilstein-journals.orgnih.gov This reduction is attributed to factors such as the partial burial of the highly hydrophobic fluorocarbon side chains in the unfolded state and potential steric hindrance that shields backbone hydrogen bonds essential for helix formation. acs.org For instance, studies on model peptides have demonstrated that the α-helix propensity of 5,5,5-trifluoroisoleucine is significantly lower than that of isoleucine. beilstein-journals.orgnih.gov

Despite a lower intrinsic helix propensity for individual residues, the strategic placement of 5,5,5-trifluoroleucine within the hydrophobic core of coiled-coil structures, which are assemblies of alpha-helices, can lead to significant stabilization. acs.orgnih.gov In the GCN4 leucine zipper peptide, substituting leucine residues with 5,5,5-trifluoroleucine at specific core positions substantially increased the stability of the coiled-coil assembly. acs.orgnih.gov This stabilization is driven by favorable hydrophobic and "fluorous" interactions within the protein core rather than an enhanced helical propensity of the amino acid itself. nih.govnih.gov

Furthermore, studies on peptides containing the related compound α-trifluoromethylalanine revealed that this residue can induce the formation of right-handed 3(10)-helical structures. nii.ac.jp This suggests that while alpha-helical formation may be disfavored, the conformational constraints imposed by the trifluoromethyl group can promote other types of helical structures.

Research suggests that fluorinated amino acids may be better suited for stabilizing beta-sheet structures compared to alpha-helices. acs.org The conformational preferences imposed by the trifluoromethyl group can align well with the extended backbone conformation required for beta-strands.

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the secondary structures of natural biopolymers like peptides and proteins. nih.govduke.edu The design of novel foldamers relies on the use of non-natural building blocks that can enforce specific conformational preferences.

Boc-5,5,5-trifluoro-DL-leucine serves as an excellent candidate for foldamer design. Its unique stereoelectronic properties, stemming from the trifluoromethyl group, can be harnessed to direct the folding of an oligomer into specific helical or sheet-like conformations that are not accessible with standard amino acids. duke.edu The high conformational stability of aromatic foldamers, for example, demonstrates the potential for creating rigid and predictable scaffolds. nih.gov By incorporating building blocks like this compound, it is possible to create new molecular frameworks for applications in materials science, catalysis, and the development of therapeutic agents that can recognize biological macromolecules. nih.govuni-muenchen.de

Modulation of Protein Stability and Dynamics by Trifluoromethyl Moieties

The introduction of trifluoromethyl groups into a protein's structure, particularly within the hydrophobic core, has a profound effect on its stability and resistance to unfolding. This "fluoro-stabilization" effect is a key driver for the use of fluorinated amino acids in protein engineering. acs.org

One of the most significant consequences of incorporating 5,5,5-trifluoroleucine is the enhancement of a protein's thermal stability. nih.gov When these residues are buried within the hydrophobic core, they increase the driving force for folding due to their greater hydrophobicity compared to their hydrocarbon analogs.

A notable example is the GCN4-p1d leucine zipper peptide, where the substitution of leucine with 5,5,5-trifluoroleucine in the hydrophobic 'd' positions of the coiled-coil resulted in a 13 °C increase in the midpoint thermal unfolding temperature (Tm). acs.orgnih.gov This increased stability is attributed to the larger buried hydrophobic surface area and volume that accompanies fluorination, which strengthens the hydrophobic effect—the primary force driving protein folding. nih.gov

| Peptide | Modification | Tm (°C) at 30 µM | Change in Tm (°C) | Reference |

| GCN4-p1d | Unmodified (Leucine at 'd' positions) | ~57 | N/A | acs.org |

| GCN4-p1d-Tfl | 5,5,5-trifluoroleucine at 'd' positions | ~70 | +13 | acs.orgnih.gov |

| α4H | Leucine Core | Not specified | N/A | nih.gov |

| α4F3a | 50% Hexafluoroleucine Core | Significantly more stable | Not specified | nih.gov |

This table presents data on the thermal stability of peptides modified with fluorinated leucine analogs.

Denaturation refers to the process where a protein loses its native three-dimensional structure, rendering it non-functional. libretexts.org Proteins containing 5,5,5-trifluoroleucine not only exhibit greater thermal stability but are also more resistant to denaturation by chemical agents like guanidinium (B1211019) chloride. acs.orgnih.gov

The increased stability against chemical denaturants is quantified by a more favorable free energy of folding (ΔG°fold). For the fluorinated GCN4-p1d peptide, the free energy of folding was found to be 0.5–1.2 kcal/mol greater (more negative) than that of the original hydrogenated peptide, indicating a more stable folded state that requires a higher concentration of denaturant to unfold. acs.orgnih.gov This enhanced stability arises from the same principles that govern thermal stability: the powerful hydrophobic nature of the fluorinated side chains creates a more stable and well-packed protein core. nih.govnih.gov

| Peptide | Modification | ΔG°fold (kcal/mol) | Change in Stability (kcal/mol) | Reference |

| GCN4-p1d | Unmodified (Leucine) | Not specified | N/A | acs.org |

| GCN4-p1d-Tfl | 5,5,5-trifluoroleucine | 0.5–1.2 kcal/mol more stable | +0.5 to +1.2 | acs.orgnih.gov |

| α4H | Leucine Core | -18.0 ± 0.2 | N/A | nih.gov |

| α4F3a | 50% Hexafluoroleucine Core | -27.6 ± 0.1 | +9.6 | nih.gov |

This table summarizes the change in the free energy of folding (ΔG°fold) upon incorporation of fluorinated leucine analogs, indicating increased resistance to chemical denaturation.

Alterations in Enzymatic Stability and Protease Resistance

A primary challenge in the therapeutic application of peptides is their susceptibility to proteolytic degradation. The introduction of fluorinated residues like 5,5,5-trifluoroleucine can significantly enhance resistance to enzymatic cleavage. This increased stability stems from a combination of steric and electronic effects.

The trifluoromethyl group is sterically more demanding than the corresponding methyl groups of leucine. This increased bulk can create steric clashes within the active site of a protease, hindering the proper positioning of the peptide backbone for hydrolysis. nih.gov Studies on antimicrobial peptides, such as magainin, have demonstrated that replacing leucine with hexafluoroleucine (a closely related analog) can lead to a dramatic increase in proteolytic stability. nih.gov While one fluorinated magainin analog showed extreme protease resistance, it also exhibited diminished antimicrobial activity due to self-assembly into helical bundles. nih.govbohrium.com

Electronically, the strong electron-withdrawing nature of the fluorine atoms can influence the adjacent peptide bond. This electronic perturbation can alter the susceptibility of the amide bond to enzymatic attack. acs.org However, the effect is not always straightforward. Systematic studies have shown that the impact of fluorination on proteolytic stability is complex and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov For instance, in some cases, fluorination has resulted in only modest increases in protease resistance, while in a few instances, it has even slightly increased the rate of degradation. bohrium.comnih.govnih.gov

Research on fluorinated derivatives of antimicrobial peptides buforin and magainin showed that most analogs had moderately better protease stability against trypsin compared to the parent peptides. bohrium.comnih.gov This suggests that fluorination is a viable strategy for improving the therapeutic potential of peptides where proteolytic degradation is a limiting factor. nih.gov

| Peptide Series | Analog | Modification | Relative Protease Resistance |

|---|---|---|---|

| Buforin II | Parent | Standard Leucine | Baseline |

| Buforin II | Fluorinated Analog 1 | Leucine to Hexafluoroleucine | Increased bohrium.com |

| Buforin II | Fluorinated Analog 2 (BII1F2) | Leucine to Hexafluoroleucine | Slightly Decreased bohrium.com |

| Magainin 2 | Parent | Standard Leucine | Baseline |

| Magainin 2 | Fluorinated Analog 1 | Leucine to Hexafluoroleucine | Increased bohrium.com |

| Magainin 2 | Fluorinated Analog 2 (M2F5) | Multiple Leucines to Hexafluoroleucines | Extremely Increased bohrium.com |

Role of Fluorinated Side Chains in Hydrophobic Core Packing and Protein-Protein Interfaces

The substitution of hydrogen with fluorine in amino acid side chains significantly impacts the hydrophobic effect, a primary driving force in protein folding and assembly. Although the C-F bond is highly polar, perfluorinated alkyl chains are intensely hydrophobic, a property that has been termed "superhydrophobic." nih.gov This increased hydrophobicity, along with the preserved shape of the side chain, is key to the enhanced stability observed in many fluorinated proteins. nih.gov

When 5,5,5-trifluoroleucine is incorporated into the hydrophobic core of a protein, it is accommodated with minimal structural perturbation. nih.govacs.org The van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing the fluorinated side chain to maintain a shape similar to its hydrocarbon counterpart. core.ac.uk This preservation of shape is crucial for maintaining the intricate packing within the protein's core. nih.gov The primary stabilizing effect arises from the increased buried hydrophobic surface area that accompanies the larger size of the fluorinated residue. nih.gov

Studies on the GCN4-p1d leucine zipper peptide showed that substituting leucine with 5,5,5-trifluoroleucine at the 'd' positions of the coiled-coil structure increased the thermal stability, elevating the midpoint unfolding temperature by 13 °C. acs.org The free energy of folding for the fluorinated peptide was also significantly greater than that of the non-fluorinated version. acs.org

Formation of Fluorous Cores in Protein Assemblies

The tendency of fluorocarbons to segregate from both aqueous and hydrocarbon environments gives rise to the "fluorous effect." nih.govacs.org This phenomenon can be harnessed to create "fluorous cores" within protein assemblies. When multiple trifluoroleucine residues are strategically placed in the hydrophobic interior of a protein or at a protein-protein interface, their side chains preferentially associate with each other, creating a distinct fluorous phase. nih.gov

This principle has been demonstrated in the design of coiled-coil peptides. By replacing all leucine residues in the hydrophobic core of a model 4-helix bundle protein with hexafluoroleucine, researchers created a protein with a fully fluorous core. acs.org These proteins exhibit enhanced stability against thermal and chemical denaturation. acs.org The formation of a fluorous core is driven by the entropic gain from releasing ordered solvent molecules, similar to the conventional hydrophobic effect but with a stronger driving force. nih.gov

Orthogonally Miscible Hydrocarbon and Fluorous Systems

A key aspiration in protein engineering is the creation of novel protein-protein interactions that are orthogonal to, or independent of, the natural interactions found in biology. The unique properties of fluorocarbons have led to the hypothesis that fluorous interactions could form the basis of such an orthogonal system. nih.gov Because fluorocarbons are immiscible with hydrocarbons, it was proposed that a protein interface rich in fluorinated residues would not interact with a standard hydrocarbon-rich protein surface. nih.gov

This could allow for the design of highly specific protein dimerization or assembly systems. For example, a peptide chain containing trifluoroleucine residues at its binding interface would preferentially bind to a partner peptide also featuring a fluorinated interface, while ignoring hydrocarbon-based partners. nih.gov However, experimental evidence has been mixed. While some studies have demonstrated preferential interactions between fluorinated peptides, other detailed structural and thermodynamic analyses suggest that no special, favorable fluorine-fluorine interactions occur within the fluorous core. acs.orgnih.gov These findings indicate that the enhanced stability of fluorinated proteins is better explained by an intensified hydrophobic effect rather than a distinct "fluorous interaction," making the goal of true orthogonality challenging. nih.govacs.org

Self-Sorting Mechanisms in Peptide Bundles

The distinct phase behavior of fluorinated side chains can drive self-sorting processes in mixtures of peptides. If a solution contains a mixture of hydrocarbon-based peptides and fluorinated peptides (containing trifluoroleucine), they can spontaneously self-sort into homogeneous bundles rather than forming mixed assemblies.

This self-sorting is a manifestation of the immiscibility of hydrocarbon and fluorocarbon systems at the molecular level. Studies on coiled-coil systems have shown that when peptides with leucine cores are mixed with peptides containing hexafluoroleucine cores, they preferentially form homodimers (leucine-leucine and hexafluoroleucine-hexafluoroleucine) rather than heterodimers. fu-berlin.de The stability of these assemblies follows a predictable trend, with the fully fluorinated dimer being the most stable.

| Dimer Composition | Core Residues | Relative Stability |

|---|---|---|

| HH (Hydrocarbon) | Leucine / Leucine | Baseline fu-berlin.de |

| FH (Hetero) | Hexafluoroleucine / Leucine | Intermediate fu-berlin.de |

| FF (Fluorous) | Hexafluoroleucine / Hexafluoroleucine | Highest fu-berlin.de |

This self-sorting mechanism provides a powerful tool for directing the self-assembly of complex nanostructures. By encoding specific sequences with either hydrocarbon or fluorocarbon residues, researchers can program the formation of distinct, non-interacting peptide bundles within the same system, opening avenues for the development of novel biomaterials. nih.gov

Applications of Boc 5,5,5 Trifluoro Dl Leucine in Medicinal Chemistry and Chemical Biology

Design and Development of Peptidomimetics

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of drug development, aiming to overcome the inherent limitations of peptides, such as poor metabolic stability and low bioavailability. Boc-5,5,5-trifluoro-DL-leucine plays a crucial role in this endeavor through several key mechanisms.

Amide Bond Bioisosteric Replacement Strategies

The trifluoromethyl group of trifluoroleucine can serve as a bioisostere for the isopropyl group of leucine (B10760876). Bioisosteric replacement is a strategy used to modify a compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of the compound without making significant changes to the chemical structure. The substitution of leucine with 5,5,5-trifluoroleucine can lead to peptidomimetics with improved metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic degradation, thereby increasing the half-life of the peptide in biological systems.

Fluorine as a Conformational Constraint in Drug Design

The introduction of fluorine atoms can significantly influence the conformational preferences of a peptide backbone. The high electronegativity and steric demand of the trifluoromethyl group can restrict the rotational freedom around the peptide bonds, leading to a more defined and stable three-dimensional structure. This conformational constraint is highly desirable in drug design as it can lock the peptidomimetic into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target. For instance, studies on peptides containing the related α-trifluoromethylalanine have demonstrated its ability to induce helical structures. This suggests that the incorporation of this compound can be a powerful tool for controlling peptide secondary structure.

Role in Enzyme Inhibitor Design and Mechanism Elucidation

The unique properties of this compound also make it an attractive component in the design of potent and selective enzyme inhibitors. The trifluoromethyl group can act as a key pharmacophore, interacting with the active site of an enzyme to block its activity.

Inhibition of Proteases (e.g., γ-Secretase, Zika Virus NS2B-NS3 Protease)

While direct studies incorporating this compound into inhibitors of γ-secretase and Zika virus NS2B-NS3 protease are not extensively documented in publicly available literature, the use of other fluorinated amino acids in this context provides a strong rationale for its potential application. For example, the synthesis of γ-secretase modulators has successfully utilized 3,4,5-trifluoro-(S)-phenylglycine, highlighting the utility of fluorinated residues in targeting this enzyme. The design of inhibitors for the Zika virus NS2B-NS3 protease is an active area of research, and the incorporation of non-natural amino acids is a key strategy to enhance potency and selectivity. Given the precedent of using fluorinated moieties in protease inhibitors, this compound represents a promising building block for the development of novel anti-Zika therapeutics.

Studies of Diacylglycerol Lipase (B570770) Inhibitors

Diacylglycerol lipases (DAGL) are emerging as important therapeutic targets. While specific examples of DAGL inhibitors containing this compound are not readily found, the broader field of lipase inhibition has seen the successful application of trifluoromethyl groups. For instance, novel trifluoromethyl ketones have been developed as potent inhibitors of gastric lipase. These compounds mimic the natural triacylglycerol substrates of lipases, with the trifluoromethyl ketone functionality playing a key role in the inhibitory mechanism. This suggests that incorporating a trifluoroleucine residue, protected as the Boc derivative during synthesis, could be a viable strategy for creating novel and effective diacylglycerol lipase inhibitors.

Investigations into Biological Activity and Therapeutic Potential

The incorporation of 5,5,5-trifluoroleucine into peptides has been shown to enhance their biological activity and therapeutic potential. The increased metabolic stability and the potential for improved cellular uptake due to the lipophilic nature of the trifluoromethyl group can lead to more effective therapeutic agents. For example, the replacement of leucine with hexafluoroleucine, a closely related analog, in antimicrobial peptides has been shown to increase their lytic activity. This underscores the potential of using this compound to generate peptides with enhanced biological functions for a variety of therapeutic applications.

While the direct therapeutic applications of compounds solely containing this compound are still under investigation, its role as a critical building block in the synthesis of more complex and potent drug candidates is clear. The continued exploration of this and other fluorinated amino acids will undoubtedly lead to the discovery of new and improved therapies for a range of diseases.

Modulation of Biological Function and Target Binding Affinity

The strategic incorporation of this compound into peptides and small molecules can significantly modulate their biological activity and binding affinity for their targets. The trifluoromethyl group is a strong electron-withdrawing substituent with a compact steric profile. mdpi.com This high electronegativity can alter the local electronic environment of the molecule, potentially leading to enhanced hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

When 5,5,5-trifluoroleucine is incorporated into peptides, it can lead to increased thermal stability. sigmaaldrich.com This stabilization is attributed to the hydrophobic nature of the trifluoromethyl group, which can promote specific protein-ligand or protein-protein interactions. researchgate.net By replacing natural leucine residues with their trifluorinated counterparts, researchers can fine-tune the conformation and binding energy of peptides, leading to more potent and selective biological effects. For instance, the substitution of leucine with 5,5,5-trifluoroleucine in coiled-coil peptides has been shown to increase their stability. sigmaaldrich.com While specific studies on this compound's direct impact on a wide array of protein targets are still emerging, the principles established with trifluoroleucine provide a strong basis for its application in modulating biological function.

Table 1: Effects of Trifluoromethyl Group on Molecular Interactions

| Property | Consequence of Trifluoromethylation | Potential Impact on Biological Function |

| High Electronegativity | Strong electron-withdrawing nature. mdpi.com | Can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.com |

| Lipophilicity | Increased hydrophobicity of the amino acid side chain. | Can enhance binding to hydrophobic pockets of target proteins and improve membrane permeability. mdpi.com |

| Steric Profile | Compact size, similar to a chlorine atom. mdpi.com | Allows for isosteric replacement of other groups without significant steric hindrance. mdpi.com |

| Metabolic Stability | Strong carbon-fluorine bond. mdpi.com | Increased resistance to metabolic degradation at the site of fluorination. mdpi.com |

Enhancement of Pharmacokinetic Properties

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME). The incorporation of fluorine, and specifically trifluoromethyl groups, is a well-established strategy to improve these properties. mdpi.com The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life and reduced drug dosage.

It is important to note that since this compound is a racemic mixture (containing both D and L enantiomers), the pharmacokinetic behavior of molecules incorporating it can be complex. Studies on related compounds like N-acetyl-DL-leucine have shown that enantiomers can have vastly different pharmacokinetic profiles, with one enantiomer potentially being cleared much faster than the other. nih.govbiorxiv.orgnih.gov This can lead to an accumulation of the more slowly metabolized enantiomer during chronic administration, a factor that needs to be considered in drug design. nih.govnih.gov

Anti-tumor and Anti-bacterial Activity Research

Fluorinated amino acids have been investigated for their potential as anti-tumor and anti-bacterial agents. researchgate.net The incorporation of these unnatural amino acids can disrupt the structure and function of essential proteins in cancer cells or bacteria, leading to growth inhibition.

In the context of anti-tumor research, the introduction of a trifluoromethyl group can enhance the cytotoxic activity of a compound. nih.gov For example, an isoxazole (B147169) derivative bearing a trifluoromethyl group was found to be almost eight times more active against human breast cancer cell lines compared to its non-fluorinated analog. nih.gov While direct studies on the anti-tumor effects of this compound are limited, its use as a building block in the synthesis of novel therapeutic peptides or small molecules is a promising area of research. Fluorinated amino acids have been shown to be components of potential enzyme inhibitors and anti-tumor agents. researchgate.net

In the realm of anti-bacterial research, peptides containing fluorinated amino acids are being explored. The substitution of naturally occurring amino acids with their fluorinated counterparts can enhance the antimicrobial activity of peptides. nih.gov Leucine residues are often crucial for the membrane-permeabilizing activity of antimicrobial peptides (AMPs). mdpi.com Modifying these residues with trifluorinated versions could enhance their ability to disrupt bacterial membranes. For instance, modifying the leucine content in peptides has been shown to significantly improve their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The enhanced hydrophobicity imparted by the trifluoromethyl group could facilitate stronger interactions with the lipid bilayers of bacterial cell membranes.

Table 2: Research on Related Compounds in Anti-tumor and Anti-bacterial Applications

| Compound/Modification | Application Area | Finding | Reference |

| Trifluoromethylated Isoxazole | Anti-tumor | Nearly 8-fold increase in activity against MCF-7 breast cancer cells compared to the non-fluorinated analog. | nih.gov |

| D-leucine modified peptide (B1OS-D-L) | Anti-bacterial | MIC against S. aureus enhanced from 32 μM to 2 μM compared to the parent peptide. | nih.gov |

| Melittin analog (Mel-LX3) | Anti-bacterial | Potent activity against both Gram-positive and Gram-negative bacteria by damaging the bacterial cell membrane. | mdpi.com |

| Fluorotryptophan-containing peptide | Anti-bacterial | Significantly enhanced antimicrobial activity without notable hemolytic effect. | nih.gov |

Development of Biosensors and Diagnostic Tools

The unique spectroscopic properties of fluorine make it a valuable tool in the development of biosensors and diagnostic probes. nih.gov Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique with a wide chemical shift range and low background signal in biological systems, as fluorine is not naturally abundant in the body. nih.gov By incorporating this compound into peptides or other molecules designed to interact with a specific biological target, ¹⁹F NMR can be used to monitor these interactions. Changes in the chemical environment of the trifluoromethyl group upon binding can lead to shifts in the ¹⁹F NMR signal, providing information on binding events, protein conformation, and enzyme kinetics.

Furthermore, the development of positron emission tomography (PET) imaging agents often utilizes fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope. While the direct application of this compound in ¹⁸F-labeled compounds is not extensively documented, the synthesis of ¹⁸F-labeled amino acids is a rapidly advancing field for the development of novel PET tracers for oncology and other diseases. mdpi.com The principles of using fluorinated amino acids as biological probes suggest a potential future role for ¹⁸F-labeled trifluoroleucine derivatives in diagnostic imaging. nih.gov

Advanced Spectroscopic and Computational Methodologies for Analyzing Boc 5,5,5 Trifluoro Dl Leucine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier technique for studying biomolecules at atomic resolution in solution and the solid state. The introduction of fluorine, particularly the trifluoromethyl group of 5,5,5-trifluoroleucine, provides a sensitive spectroscopic handle with minimal background interference, as fluorine is virtually absent in biological systems.

Fluorine-19 (¹⁹F) NMR as a Sensitive Structural and Dynamic Probe

The ¹⁹F nucleus is exceptionally suited for NMR studies due to its 100% natural abundance and a gyromagnetic ratio close to that of protons, ensuring high detection sensitivity. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic surroundings, making it a powerful probe for subtle changes in protein and peptide structure and dynamics. The trifluoromethyl group, in particular, offers a strong, single resonance, simplifying spectral analysis.

¹⁹F NMR is a highly effective method for detecting and quantifying ligand binding to proteins and peptides incorporating 5,5,5-trifluoroleucine. The binding of a ligand can induce changes in the local environment of the trifluoroleucine residue, leading to perturbations in the ¹⁹F chemical shift. These chemical shift perturbations (CSPs) provide information on the location of the binding site and can be used to determine binding affinities (dissociation constants, Kd).

For instance, in a hypothetical study, the titration of a ligand into a solution of a peptide containing a 5,5,5-trifluoroleucine residue would result in a progressive shift of the ¹⁹F resonance. By plotting the change in chemical shift against the ligand concentration, a binding isotherm can be generated to calculate the Kd.

| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) |

| 0 | -65.20 |

| 10 | -65.25 |

| 25 | -65.32 |

| 50 | -65.40 |

| 100 | -65.55 |

| 250 | -65.78 |

| 500 | -65.95 |

| 1000 | -66.10 |

| This is a hypothetical data table for illustrative purposes. |

Conformational changes, whether induced by ligand binding, pH changes, or temperature variations, can also be monitored with precision. A change in the protein's fold will alter the spatial arrangement of atoms around the trifluoromethyl group, leading to a change in its ¹⁹F chemical shift.

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for studying protein dimerization and other protein-protein interactions. When a protein containing a 5,5,5-trifluoroleucine residue dimerizes, the environment of the trifluoromethyl probe at the dimer interface will be significantly altered, resulting in a change in its ¹⁹F chemical shift.

By monitoring the ¹⁹F NMR spectrum as a function of protein concentration, the equilibrium between monomeric and dimeric states can be characterized. Furthermore, the kinetics of dimerization can be investigated using lineshape analysis of the ¹⁹F NMR signals.

The degree of solvent exposure of a 5,5,5-trifluoroleucine residue can be assessed using paramagnetic relaxation enhancement (PRE) experiments or by observing changes in the ¹⁹F chemical shift upon addition of a soluble paramagnetic agent like Gd³⁺-DTPA. A residue exposed to the solvent will experience significant line broadening in the presence of the paramagnetic agent, while a buried residue will be largely unaffected.

Furthermore, ¹⁹F NMR relaxation studies, including the measurement of longitudinal (T₁) and transverse (T₂) relaxation times, provide insights into the dynamics of the trifluoroleucine side chain and the surrounding protein backbone. Changes in these relaxation parameters can indicate alterations in molecular motion upon ligand binding or conformational change.

| Residue Location | T₁ (s) | T₂ (ms) |

| Surface Exposed | 1.2 | 150 |

| Partially Buried | 1.0 | 100 |

| Core | 0.8 | 50 |

| This is a hypothetical data table for illustrative purposes. |

Multidimensional heteronuclear NMR experiments, such as ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide more detailed structural information by correlating the ¹⁹F nucleus with neighboring ¹³C nuclei. These experiments are invaluable for resolving spectral overlap and for assigning resonances to specific atoms within the trifluoroleucine residue.

Deuteration of the protein, except for the trifluoroleucine residue, can further enhance spectral resolution and sensitivity by reducing proton-driven relaxation pathways.

Solid-State NMR for Peptide and Protein Dynamics in Complex Environments

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of peptides and proteins in non-crystalline, biologically relevant environments, such as lipid bilayers or large macromolecular assemblies. The incorporation of 5,5,5-trifluoroleucine provides a sensitive probe for ssNMR studies.

In ssNMR, the anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution NMR, provide rich structural information. The ¹⁹F CSA of the trifluoromethyl group is particularly sensitive to the local structure and orientation of the residue. By analyzing the ¹⁹F ssNMR lineshapes of peptides containing 5,5,5-trifluoroleucine embedded in lipid membranes, information about the peptide's orientation and dynamics within the membrane can be obtained.

Furthermore, techniques like magic-angle spinning (MAS) are employed to average these anisotropic interactions, leading to higher resolution spectra. Rotational-echo double-resonance (REDOR) experiments can be used to measure distances between the ¹⁹F label and other nuclei, such as ¹³C or ¹⁵N, providing crucial structural constraints.

Methyl TROSY Techniques for Protein Structure and Dynamics

Solution NMR spectroscopy is a powerful tool for studying protein dynamics. utoronto.cautoronto.ca For large proteins and macromolecular complexes, however, rapid signal decay and spectral overlap pose significant challenges. ucl.ac.uk Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) is an NMR technique that has significantly extended the size limits of systems that can be studied, enabling the analysis of complexes up to and beyond 1 MDa. ucl.ac.uk The method traditionally focuses on ¹³CH₃ methyl groups of isoleucine, leucine (B10760876), valine, and methionine, which are often located in the hydrophobic core of proteins and serve as sensitive probes of structure and dynamics. ucl.ac.uk

The incorporation of 5,5,5-trifluoroleucine offers a unique alternative by utilizing the trifluoromethyl (CF₃) group as a ¹⁹F NMR probe. The fluorine nucleus is exceptionally advantageous for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and a broad chemical shift range of over 400 ppm, which makes it highly sensitive to the local chemical environment. ucla.educopernicus.org Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the labeled protein. ucla.eduresearchgate.net

While not a traditional methyl group, the CF₃ group of trifluoroleucine can be used in TROSY-like experiments. The development of a 2D ¹⁹F-¹³C TROSY experiment demonstrates the feasibility of exploiting the relaxation properties of the ¹⁹F nucleus to generate spectra with sharp, high-resolution signals even in high-molecular-weight systems. nih.gov A key advantage of this approach is that it does not require the extensive deuteration of the protein that is typically necessary for conventional methyl-TROSY experiments, simplifying sample preparation. nih.gov The CF₃ group in trifluoroleucine can thus serve as a powerful reporter on protein conformational changes, dynamics, and ligand binding interactions in large and complex biological systems. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. umich.edunih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The distinct folding patterns of proteins, such as alpha-helices and beta-sheets, produce characteristic CD spectra, allowing for the quantification of their secondary structure content. doi.org For alpha-helical structures, the CD spectrum is typically characterized by negative bands near 222 nm and 208 nm and a positive band around 190 nm. nih.gov

The intrinsic tendency of an amino acid to favor the formation of an alpha-helix is known as its alpha-helix propensity. This property can be quantitatively measured by incorporating the amino acid into a model peptide, often a polyalanine-based sequence, and analyzing the resulting helicity using CD spectroscopy. beilstein-journals.org

Studies on fluorinated amino acids have shown that the introduction of fluorine can significantly modulate helical propensity. Generally, the fluorination of aliphatic amino acids leads to a decrease in their intrinsic tendency to form alpha-helices. beilstein-journals.org However, the position of the fluorine substitution is critical. For instance, a study on 5,5,5-trifluoroisoleucine, a close structural analog of 5,5,5-trifluoroleucine, revealed important trends. While the α-helix propensity of 5,5,5-trifluoroisoleucine is lower than that of its non-fluorinated counterpart, it is significantly higher than that of 4',4',4'-trifluoroisoleucine, where the bulky CF₃ group is positioned closer to the peptide backbone. beilstein-journals.org This suggests that placing the trifluoromethyl group at the δ-position, as in 5,5,5-trifluoroleucine, is less disruptive to the helical conformation than placing it at a more proximal position. beilstein-journals.org

| Amino Acid | Helix Propensity (ω) | Relative Propensity vs. Alanine |

|---|---|---|

| Alanine (Ala) | 1.00 | 1.00 |

| Leucine (Leu) | 0.89 | 0.89 |

| Isoleucine (Ile) | 0.59 | 0.59 |

| 5,5,5-Trifluoroisoleucine (5-F₃Ile) | 0.28 | 0.28 |

| 4',4',4'-Trifluorovaline | 0 | 0.00 |

This table presents representative data compiled from studies on model peptides to illustrate the impact of fluorination on alpha-helix propensity. The values are context-dependent and can vary with the model system used. Data derived from literature findings. beilstein-journals.org

Many peptides and proteins function at or within biological membranes. To study their structure in a simplified, controlled setting, membrane-mimetic environments such as detergent micelles (e.g., sodium dodecyl sulfate, SDS) or lipid vesicles are employed. nih.govnih.gov CD spectroscopy is an invaluable tool for examining the conformational changes that peptides undergo upon interaction with these environments. nih.gov Often, peptides that are unstructured in aqueous solution will fold into a defined secondary structure, such as an alpha-helix, upon binding to a micelle or vesicle. nih.gov

The incorporation of Boc-5,5,5-trifluoro-DL-leucine into a peptide sequence is expected to significantly influence its interaction with membrane mimics. The high hydrophobicity of the trifluoromethyl group can enhance the partitioning of the peptide into the nonpolar environment of the micelle core or lipid bilayer. This partitioning can drive the peptide to adopt a more ordered conformation. CD spectroscopy can be used to monitor this transition, for example, by titrating a solution of the peptide with increasing concentrations of SDS micelles and observing the change in the CD signal at 222 nm, which corresponds to alpha-helical content. This allows for the characterization of both the extent of folding and the affinity of the peptide for the membrane-mimetic environment.

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules at atomic resolution. libretexts.orgufl.edunih.gov The technique requires the growth of a well-ordered, single crystal of the compound of interest. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. ufl.edu By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the precise arrangement of every atom in the molecule can be determined. nih.gov

For a novel compound like this compound, a crystal structure would provide unambiguous information about its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. This high-resolution structural data is invaluable for validating computational models and understanding the steric and electronic effects of the trifluoromethyl group. When 5,5,5-trifluoroleucine is incorporated into a peptide, X-ray crystallography of the peptide can reveal how this fluorinated residue influences the local backbone conformation and side-chain packing, providing critical insights for rational peptide and protein design. nih.gov While it is a powerful technique, obtaining suitable crystals of peptides can be a significant challenge. libretexts.org As of now, a publicly available crystal structure for this compound has not been identified in the searched literature.

Computational Chemistry and Molecular Dynamics (MD) Simulations

Computational chemistry and molecular dynamics (MD) simulations provide a powerful framework for investigating the conformational landscape and dynamic behavior of molecules in silico. nih.govrsc.orgmdpi.com MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, offering a detailed view of molecular flexibility and interactions that can be difficult to capture experimentally. researchgate.net

A critical component for accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. ambermd.org The development of reliable force fields for fluorinated amino acids has been an area of active research, as standard parameters may not adequately capture the unique electronic properties of the C-F bond. nih.govbiorxiv.orgbiorxiv.org Specific parameters for fluorinated amino acids have been developed and validated for widely used force fields like AMBER, enabling more accurate simulations of peptides and proteins containing these residues. biorxiv.orgbiorxiv.org

Conformational energy analysis can be used to identify the most stable, low-energy structures of this compound or peptides containing it. MD simulations can then be used to explore the full conformational ensemble of the molecule in different environments, such as in water or a membrane-mimetic solvent like octanol. nih.gov These simulations can reveal preferential backbone and side-chain orientations, the formation and stability of intramolecular hydrogen bonds, and the timescale of conformational transitions. libretexts.org For peptides containing 5,5,5-trifluoroleucine, MD simulations can provide insights into how fluorination affects secondary structure stability, interactions with solvent molecules, and the thermodynamics of binding to other molecules or partitioning into membranes. nih.govnih.gov

| Computational Method | Key Objective | Required Input | Typical Output |

|---|---|---|---|

| Conformational Energy Analysis | Identify stable low-energy conformations. | Molecular structure, Force field parameters. | Potential energy surface, List of energy minima. |

| Molecular Dynamics (MD) Simulation | Simulate atomic motions over time to study dynamics and interactions. | Initial structure, Force field, Solvent model, Simulation time. | Trajectory of atomic coordinates, Thermodynamic properties (e.g., free energy), Dynamic properties. |

Prediction of Interactions and Binding Affinities

Computational methods are invaluable for predicting how the introduction of a trifluoromethyl group in the leucine side chain alters non-covalent interactions and, consequently, the binding affinity of peptides incorporating this modified amino acid. Molecular dynamics (MD) simulations, in particular, offer a dynamic view of molecular interactions and can quantify the energetic consequences of fluorination.

One of the key areas where 5,5,5-trifluoroleucine has been studied is in the stabilization of coiled-coil peptide domains. These structural motifs are characterized by the interwinding of alpha-helices, driven by specific hydrophobic and electrostatic interactions. The substitution of leucine with 5,5,5-trifluoroleucine at strategic positions within the hydrophobic core of these structures has been shown to enhance their stability.

A notable study involving the leucine zipper peptide GCN4-p1d demonstrated the significant stabilizing effect of trifluoroleucine incorporation. nih.gov MD simulations were employed to compare the binding energy of the fluorinated and non-fluorinated GCN4-p1d coiled-coils. The results of these simulations revealed a substantial increase in the favorability of the binding energy upon fluorination. nih.govacs.org

Table 1: Impact of 5,5,5-Trifluoroleucine Substitution on the Stability of the GCN4-p1d Coiled-Coil

| Parameter | Observation | Reference |

|---|---|---|

| Coiled-Coil Binding Energy | 55% more favorable upon fluorination | nih.govacs.org |

| Free Energy of Folding (ΔΔG) | 0.5-1.2 kcal/mol larger than the hydrogenated form | nih.gov |

These computational findings suggest that the trifluoromethyl group enhances the hydrophobicity of the side chain, leading to more favorable packing within the core of the coiled-coil. This increased stability can be attributed to a combination of factors, including the unique electronic properties of fluorine and the altered shape and size of the side chain, which can lead to optimized van der Waals contacts and a more favorable hydrophobic effect. Such predictions are critical for the rational design of peptides with enhanced structural integrity and, potentially, improved biological function.

Free Energy Perturbation Studies

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the difference in free energy between two related molecular states. This method is particularly well-suited for predicting the effect of small chemical modifications, such as the substitution of hydrogen atoms with fluorine, on the binding affinity of a ligand to its target protein.

While specific FEP studies on this compound are not extensively documented in the available literature, the methodology itself is highly applicable to this compound and its derivatives. The core principle of an FEP calculation in this context would be to computationally "mutate" a leucine residue into a 5,5,5-trifluoroleucine residue within a peptide-protein complex and in the unbound state in solution.

The thermodynamic cycle central to FEP calculations for relative binding affinity is illustrated below:

Table 2: Thermodynamic Cycle for FEP Calculation of Leucine to 5,5,5-Trifluoroleucine Mutation

| Transformation | Description | Calculated Free Energy Change |

|---|---|---|

| ΔG₁ | Binding of the leucine-containing peptide to the protein. | Experimentally measurable |

| ΔG₂ | Binding of the trifluoroleucine-containing peptide to the protein. | The value to be predicted |

| ΔG₃ | Computational "mutation" of leucine to trifluoroleucine in the unbound peptide in solution. | Calculated via FEP |

| ΔG₄ | Computational "mutation" of leucine to trifluoroleucine within the binding site of the protein. | Calculated via FEP |

The relative binding free energy (ΔΔG_binding) can then be calculated using the following relationship:

ΔΔG_binding = ΔG₂ - ΔG₁ = ΔG₄ - ΔG₃

By simulating the non-physical transformation from leucine to 5,5,5-trifluoroleucine in both the bound and unbound states, FEP can provide a highly accurate prediction of the change in binding affinity. This allows for the in silico screening of fluorinated analogs to identify candidates with potentially improved binding characteristics before undertaking their chemical synthesis. The accuracy of FEP calculations is highly dependent on the quality of the force field used to describe the molecular interactions and the extent of sampling of the conformational space. For fluorinated compounds, specialized force field parameters are often required to accurately model the unique properties of the C-F bond and the trifluoromethyl group.

The application of FEP to this compound and its derivatives would enable a detailed, quantitative understanding of the energetic consequences of trifluorination, thereby guiding the design of novel peptides and peptidomimetics with tailored binding properties.

常见问题

Q. How is Boc-5,5,5-trifluoro-DL-leucine synthesized and purified for research use?

Synthesis typically involves introducing a trifluoromethyl group into the leucine backbone via fluorination reactions, followed by Boc (tert-butyloxycarbonyl) protection of the amino group. Purification is achieved using reverse-phase HPLC or column chromatography to ensure ≥98% purity (as reported for similar compounds) . Analytical techniques like H/C NMR and mass spectrometry confirm structural integrity, with molecular weight verification (185.14 g/mol) .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- HPLC : To assess purity (e.g., ≥98% as per HPLC data) .

- NMR spectroscopy : For structural confirmation (InChIKey:

XFGVJLGVINCWDP-UHFFFAOYSA-N) . - Mass spectrometry : To verify molecular weight (185.14 g/mol) and isotopic patterns .

- Melting point analysis : Reported at 273°C for stability assessment .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store desiccated at -20°C in airtight containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may deprotect the amino group .

Advanced Research Questions

Q. How does this compound function as a feedback inhibition disruptor in leucine biosynthesis pathways?

The compound acts as a leucine analog, competitively inhibiting isopropylmalate synthase (IPMS), a key enzyme in leucine biosynthesis. By weakening feedback inhibition, mutants with deregulated IPMS (e.g., LEU4 mutations) can be selected, leading to overproduction of pathway intermediates like isoamyl alcohol. Experimental validation involves:

Q. What experimental strategies can resolve contradictions in trifluoroleucine resistance data across different microbial strains?

Discrepancies may arise from genetic background variations (e.g., trmD3 mutants in E. coli show altered sensitivity ). To address this:

- Use isogenic strains to isolate resistance mechanisms.

- Standardize assay conditions (e.g., analog concentration, growth media).

- Validate resistance via complementation assays or gene knockout studies .

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) to study fluorinated amino acid effects on protein structure?

- Deprotection : Use trifluoroacetic acid (TFA) to remove the Boc group during SPPS.

- Coupling : Activate the carboxyl group with HBTU/HOBt for efficient peptide bond formation.

- Characterization : Monitor incorporation via LC-MS and analyze fluorinated peptide stability using circular dichroism (CD) or NMR to assess structural perturbations .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。